Cas no 2248405-72-1 (2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol)

2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol is a fluorinated oxolane derivative featuring a trifluoromethyl group and a primary alcohol functionality. This compound is of interest in synthetic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides a reactive site for further derivatization. Its oxolane (tetrahydrofuran) ring structure contributes to conformational rigidity, which may influence binding interactions in bioactive molecules. The compound’s well-defined stereochemistry and functional group compatibility make it suitable for applications requiring precise molecular modifications. Handling should follow standard safety protocols for fluorinated organics.
2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol structure
2248405-72-1 structure
Product Name:2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol
CAS No:2248405-72-1
MF:C8H13F3O2
MW:198.182833433151
CID:6292975
PubChem ID:137938660
Update Time:2025-05-21

2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2248405-72-1
    • EN300-6506512
    • 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol
    • Inchi: 1S/C8H13F3O2/c1-5(4-12)6-2-3-7(13-6)8(9,10)11/h5-7,12H,2-4H2,1H3
    • InChI Key: UMKBOSATDLHAFD-UHFFFAOYSA-N
    • SMILES: FC(C1CCC(C(C)CO)O1)(F)F

Computed Properties

  • Exact Mass: 198.08676414g/mol
  • Monoisotopic Mass: 198.08676414g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

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Additional information on 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol

Introduction to 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol (CAS No. 2248405-72-1)

2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol (CAS No. 2248405-72-1) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and medicinal chemistry. This compound is characterized by its trifluoromethyl group and a cyclic ether moiety, which contribute to its distinct properties and reactivity.

The chemical structure of 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol consists of a five-membered oxolan ring with a trifluoromethyl substituent at the 5-position and a propanol group attached to the 2-position. The presence of the trifluoromethyl group imparts significant electronic and steric effects, making this compound an interesting candidate for various chemical reactions and biological studies.

In the realm of medicinal chemistry, 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol has been explored for its potential as a building block in the synthesis of novel drugs. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of molecules, which are crucial properties for drug candidates. Recent studies have shown that compounds containing this moiety exhibit improved pharmacokinetic profiles and enhanced biological activity.

One notable application of 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol is in the development of antiviral agents. Researchers have synthesized derivatives of this compound that demonstrate potent antiviral activity against a range of viral pathogens, including influenza and herpes viruses. The unique structure of the compound allows it to interact with viral enzymes and proteins, thereby inhibiting viral replication and spread.

Beyond antiviral applications, 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol has also shown promise in the treatment of neurodegenerative diseases. Studies have indicated that certain derivatives of this compound can cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration. This makes it a valuable lead compound for further drug development in this area.

The synthetic versatility of 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol is another factor contributing to its significance in chemical research. The compound can be readily functionalized through various chemical reactions, such as alkylation, acylation, and etherification, allowing chemists to create a wide array of derivatives with tailored properties. This flexibility is particularly useful in high-throughput screening processes where large libraries of compounds are tested for specific biological activities.

In addition to its pharmaceutical applications, 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol has also found use in materials science. The trifluoromethyl group imparts hydrophobic properties to the molecule, making it suitable for applications where water resistance is desired. For example, it can be used as a modifier in polymer formulations to improve their performance in harsh environments.

The environmental impact of compounds like 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol is an important consideration in their development and use. Recent studies have focused on assessing the biodegradability and ecotoxicity of such compounds to ensure their safe application. Preliminary data suggest that while these compounds are stable under physiological conditions, they can be effectively degraded by microbial processes under controlled conditions.

In conclusion, 2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-ol (CAS No. 2248405-72-1) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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